Lipophilicity (clogP) Differentiation: N1-Propyl vs. N1-Ethyl and N1-Methyl Analogs
The calculated octanol-water partition coefficient (clogP) for 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-propyl-1H-1,3-benzimidazole (C₁₅H₁₂Cl₃N₃, MW 340.6) is estimated at approximately 5.21 based on the ChemSrc-reported logP value . In comparison, the N1-ethyl analog (C₁₄H₁₀Cl₃N₃, MW 326.6) and N1-methyl analog (C₁₃H₈Cl₃N₃, MW 312.6) have progressively lower predicted clogP values owing to the loss of one and two methylene units, respectively—a difference of approximately 0.5 log units per methylene deletion [1]. This lipophilicity gradient is significant for membrane permeability predictions and for selecting appropriate assay conditions (e.g., DMSO stock solubility, protein binding artifacts).
| Evidence Dimension | Calculated octanol-water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 5.21 (C₁₅H₁₂Cl₃N₃; N1-propyl; MW 340.6) |
| Comparator Or Baseline | N1-ethyl analog: clogP ≈ 4.7 (C₁₄H₁₀Cl₃N₃; MW 326.6); N1-methyl analog: clogP ≈ 4.2 (C₁₃H₈Cl₃N₃; MW 312.6); N1-allyl analog: clogP ≈ 4.9 (C₁₅H₁₀Cl₃N₃; MW 338.6) |
| Quantified Difference | Approximately +0.5 log units vs. N1-ethyl; +1.0 log units vs. N1-methyl |
| Conditions | Predicted values based on fragment-based calculation methods (ChemSrc / ACD/Labs algorithm) |
Why This Matters
A difference of ≥0.5 log units in clogP can significantly affect passive membrane permeability, non-specific protein binding, and aqueous solubility in biological assays, directly impacting the interpretability of SAR data when analogs are substituted.
- [1] ChemSpider / Royal Society of Chemistry. 5,6-Dichloro-2-(2-chloro-3-pyridinyl)-1-ethyl-1H-benzimidazole (CAS 861208-45-9); 5,6-Dichloro-2-(2-chloro-3-pyridinyl)-1-methyl-1H-benzimidazole. Predicted physicochemical properties. Available at: https://legacy.chemspider.com/ View Source
